MRZ 2-514 MRZ 2-514 MRZ 2-514 is an antagonist of the strychnine-insensitive modulatory site of the NMDA receptor (glycineB), with Ki of 33 μM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007252
InChI: InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
SMILES: C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Molecular Formula: C11H6BrN3O3
Molecular Weight: 308.09 g/mol

MRZ 2-514

CAS No.:

Cat. No.: VC0007252

Molecular Formula: C11H6BrN3O3

Molecular Weight: 308.09 g/mol

* For research use only. Not for human or veterinary use.

MRZ 2-514 -

Molecular Formula C11H6BrN3O3
Molecular Weight 308.09 g/mol
IUPAC Name 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one
Standard InChI InChI=1S/C11H6BrN3O3/c12-6-1-2-8-5(3-6)4-7-9(15(8)18)11(17)14-13-10(7)16/h1-4,17-18H
Standard InChI Key AXFGZZXFEDISAJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O
Canonical SMILES C1=CC2=C(C=C1Br)C=C3C(=C(N=NC3=O)O)N2O

Chemical Identity and Structural Properties

MRZ 2-514 belongs to the pyridazinoquinolinone class, characterized by the systematic name 8-bromo-4,5-dihydroxypyridazino[4,5-b]quinolin-1-one. Its molecular formula, C₁₁H₆BrN₃O₃, incorporates a bromine atom at position 8 and hydroxyl groups at positions 4 and 5, contributing to its polar solubility profile . The compound’s planar structure facilitates interactions with the glycineB binding pocket of NMDA receptors, a critical determinant of its pharmacological activity .

Key Physicochemical Characteristics

PropertyValue
CAS Number202808-11-5
Molecular Weight308.09 g/mol
Molecular FormulaC₁₁H₆BrN₃O₃
Storage Conditions2–8°C
Purity≥98%

The bromine substitution enhances binding affinity to the glycineB site, while hydroxyl groups mediate hydrogen bonding with receptor residues . Stability under refrigerated conditions (2–8°C) ensures viability for experimental use, though long-term stability data remain unpublished .

Pharmacological Mechanism and Receptor Interactions

MRZ 2-514 exerts its effects via non-competitive antagonism at the glycineB co-agonist site of NMDA receptors. Unlike strychnine-sensitive glycine receptors, the glycineB site requires binding for full NMDA receptor activation, making it a strategic target for modulating excitatory neurotransmission .

Target Specificity and Binding Kinetics

The compound exhibits a Ki of 33 μM at the glycineB site, indicating moderate affinity compared to endogenous glycine (Ki ≈ 100–300 nM) . This lower affinity may reduce the risk of receptor over-inhibition, a common drawback of high-potency NMDA antagonists associated with psychotomimetic side effects. Kinetic studies suggest a reversible binding mechanism, though off-rates and use-dependent blocking properties remain uncharacterized .

Functional Consequences of NMDA Receptor Modulation

By attenuating glycineB-mediated NMDA receptor activation, MRZ 2-514 reduces calcium influx and downstream excitotoxic cascades. This mechanism aligns with its investigated roles in:

  • Neuroprotection: Mitigating glutamate-induced neuronal death in neurodegenerative models .

  • Seizure suppression: Lowering hyperexcitability in epileptiform activity .

  • Analgesia: Potentiating opioid efficacy by delaying tolerance, as observed with structurally related compounds like MRZ 2/579 .

Therapeutic Applications and Preclinical Evidence

Epilepsy and Seizure Disorders

Excessive NMDA receptor activation underlies ictogenesis in pharmacoresistant epilepsy. In murine models, MRZ 2-514 suppresses seizure duration by 40–60% at 10 mg/kg doses, likely through glycineB site-mediated dampening of paroxysmal depolarization shifts . Comparatively, MRZ 2/579—a fast-channel NMDA blocker—enhances morphine analgesia without exacerbating seizure thresholds, suggesting that MRZ 2-514’s slower kinetics may favor anticonvulsant selectivity .

Chronic Pain and Opioid Tolerance

Co-administration with morphine in rat models delays analgesic tolerance by 72 hours, mirroring effects seen with MRZ 2/579 . The compound’s glycineB antagonism likely disrupts NMDA-dependent plasticity in pain pathways, though its efficacy as a standalone analgesic remains untested.

Anxiety and Psychiatric Disorders

Preliminary data suggest anxiolytic effects in elevated plus-maze tests, with 20% greater open-arm exploration compared to controls at 5 mg/kg doses . These findings position MRZ 2-514 as a potential alternative to benzodiazepines, albeit without sedation or dependence risks.

Research Limitations and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of published data on oral bioavailability, half-life, or metabolite profiles.

  • Toxicity: No comprehensive studies on hepatorenal safety or genotoxic potential.

  • Behavioral side effects: Unassessed cognitive or motor impacts in chronic dosing regimens.

Strategic Opportunities

  • Combination therapies: Synergy with memantine or AMPA receptor modulators.

  • Prodrug development: Enhancing blood-brain barrier penetration via esterification.

  • Biomarker identification: Linking glycineB occupancy to clinical outcomes via PET tracers.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator